molecular formula C27H28N2O4 B3007914 N-(3-{[3-(2-ethylphenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide CAS No. 1210699-20-9

N-(3-{[3-(2-ethylphenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide

Cat. No. B3007914
CAS RN: 1210699-20-9
M. Wt: 444.531
InChI Key: VYQXULRNMRVOOQ-UHFFFAOYSA-N
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Description

Compounds like this typically belong to the class of organic compounds known as amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. They can exhibit a wide range of biological activities and are commonly found in pharmaceuticals and natural products .


Synthesis Analysis

The synthesis of such compounds usually involves several steps, including the formation of the azetidinone ring and the attachment of the phenyl groups. The exact synthesis process would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques, such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the types of reactions the compound can undergo and the products formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques. These properties can provide important information about how the compound behaves under different conditions .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This can be determined through a variety of experimental techniques, including in vitro assays and in vivo studies .

Safety and Hazards

The safety and hazards associated with a compound can be assessed through toxicological studies. These studies can provide information about the compound’s potential effects on human health and the environment .

Future Directions

The future directions for the study of a compound could include further investigation of its biological activity, the development of improved synthesis methods, or the exploration of its potential applications in areas such as medicine or materials science .

properties

IUPAC Name

N-[3-[[3-(2-ethylphenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c1-4-20-10-5-6-14-24(20)33-26-25(21-11-8-13-23(16-21)32-3)29(27(26)31)17-19-9-7-12-22(15-19)28-18(2)30/h5-16,25-26H,4,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQXULRNMRVOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2C(N(C2=O)CC3=CC(=CC=C3)NC(=O)C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[3-(2-ethylphenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide

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